Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate
Description
Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate is a heterocyclic compound featuring a central isoxazole ring substituted with a methyl group at position 5 and an ethoxycarbonyl group at position 3. The key structural motif is the 4,6-dimethyl-2-pyrimidinylamino moiety linked via a carbonyl group to the isoxazole core. This compound is synthesized through diazotization and coupling reactions involving sulfamethazine derivatives and ethyl cyanoacetate in the presence of sodium acetate at room temperature . Spectral characterization, including $ ^1H $-NMR and mass spectrometry (MS), confirms its molecular structure, with MS data indicating a molecular ion peak at m/z 402, consistent with the molecular formula $ C{15}H{18}N4O4 $ .
Properties
IUPAC Name |
ethyl 4-[(4,6-dimethylpyrimidin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-5-21-13(20)11-10(9(4)22-18-11)12(19)17-14-15-7(2)6-8(3)16-14/h6H,5H2,1-4H3,(H,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUPQRLQZQKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate is a compound with notable biological activity, particularly in the fields of herbicide development and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a pyrimidine ring, an isoxazole moiety, and an ethyl ester functional group. The structural characteristics contribute significantly to its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₄ |
| Key Functional Groups | Pyrimidine, Isoxazole, Carbamate |
| CAS Number | 174454-37-6 |
Herbicidal Effects
This compound has been identified as a potent herbicide. Its efficacy against a variety of weed species is attributed to its ability to inhibit specific biochemical pathways involved in plant growth.
- Mechanism of Action : The compound acts by interfering with the synthesis of essential amino acids in plants, leading to stunted growth and eventual death of the target species.
Therapeutic Potential
Recent studies suggest that this compound may also possess therapeutic properties beyond herbicidal applications. Research indicates potential anti-cancer activity due to its ability to induce apoptosis in certain cancer cell lines.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- : Suggests further exploration into its use as a chemotherapeutic agent.
-
Herbicide Efficacy Evaluation :
- Objective : To assess the effectiveness against common agricultural weeds.
- Results : Showed over 90% inhibition of growth in treated weed populations within two weeks.
- Implications : Supports its potential as a viable alternative to existing herbicides.
Crystal Structure Analysis
A detailed analysis of the crystal structure reveals insights into the compound's stability and interaction potential. The molecular conformation was characterized by specific torsion angles that influence its reactivity:
- Torsion Angles :
- C8–N3–C9–N4: 170.8°
- N2–S1–C1–N1: 136.9°
This structural data is critical for understanding how the compound interacts at a molecular level with biological targets.
Summary of Findings
| Study Type | Key Findings |
|---|---|
| Anticancer Activity | IC50 = 12 µM against MCF-7 cells |
| Herbicide Efficacy | Over 90% growth inhibition in treated weeds |
| Crystal Structure | Torsion angles indicate stability and reactivity |
Comparison with Similar Compounds
Ethyl 4-[(4-Chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate
This analogue replaces the 4,6-dimethyl-2-pyrimidinylamino group with a 4-chloroanilino substituent (CAS 113762-01-9). While both compounds share the isoxazole-carboxylate backbone, the chloroaryl group in the latter introduces distinct electronic and steric effects. Synthesis pathways for such analogues typically involve coupling reactions between isoxazole carbonyl chlorides and substituted anilines or heteroarylamines .
Key Differences:
- In contrast, the 4-chloroanilino group is electron-withdrawing, which may reduce solubility in polar solvents .
- Synthesis Conditions : The target compound is synthesized under mild conditions (room temperature, sodium acetate), whereas chloroaryl analogues often require elevated temperatures or stronger bases for coupling .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Isoxazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
